{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-lambda~5~-phosphane
CAS No.: 919992-20-4
Cat. No.: VC16932420
Molecular Formula: C20H18BrPS2
Molecular Weight: 433.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 919992-20-4 |
|---|---|
| Molecular Formula | C20H18BrPS2 |
| Molecular Weight | 433.4 g/mol |
| IUPAC Name | 2-(4-bromophenyl)sulfanylethyl-diphenyl-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C20H18BrPS2/c21-17-11-13-20(14-12-17)24-16-15-22(23,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2 |
| Standard InChI Key | PRIDANNPRRXZGV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)P(=S)(CCSC2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Elucidation
Systematic Nomenclature and Molecular Formula
The compound is formally named {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)sulfanylidene-λ⁵-phosphane, adhering to IUPAC conventions for λ⁵-phosphanes. The "λ⁵" designation indicates a pentavalent phosphorus center, a hallmark of sulfanylidene-phosphorus compounds . Its molecular formula, C₂₀H₁₈BrPS₂, reflects the integration of a bromophenyl group (C₆H₄Br), a sulfanyl ethyl chain (C₂H₄S), and a diphenylphosphine sulfide moiety (C₁₂H₁₀PS) .
Table 1: Key Identifiers of the Compound
Structural Features and Bonding
The molecule comprises three distinct regions:
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Diphenylphosphine Sulfide Core: A central phosphorus atom bonded to two phenyl groups (C₆H₅) and a sulfanylidene group (S=), creating a trigonal bipyramidal geometry .
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4-Bromophenylsulfanyl Ethyl Chain: A thioether-linked ethyl group terminating in a 4-bromophenyl ring, introducing steric bulk and potential halogen bonding interactions.
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Sulfanylidene Functional Group: The S=P bond confers polarity and may participate in redox or coordination chemistry.
The bromine atom at the para-position of the phenyl ring enhances electrophilicity, while the sulfur atoms in the thioether and sulfanylidene groups contribute to electron delocalization.
Synthesis and Manufacturing
Table 2: Proposed Synthesis Pathway
| Step | Reaction Type | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 4-Bromothiophenol |
| 2 | Alkylation | 1,2-Dibromoethane, NaOH | 2-[(4-Bromophenyl)sulfanyl]ethyl bromide |
| 3 | Phosphorylation | Ph₂P=S, K₂CO₃, DMF, 80°C | Target Compound |
Purification and Characterization
Post-synthesis purification likely involves column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from dichloromethane/hexane. Characterization methods would include:
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¹H/¹³C NMR: To confirm the integration of aromatic protons and the ethyl chain.
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Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks.
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X-ray Crystallography: Resolving the λ⁵-phosphorus geometry (though no crystal data is currently available) .
Physicochemical Properties
Calculated and Experimental Properties
The compound’s molecular weight is 433.39 g/mol (calculated from C₂₀H₁₈BrPS₂). Key properties include:
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfanylidene group.
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Melting Point: Unreported; analogous λ⁵-phosphanes typically melt between 120–180°C.
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Stability: Expected to be air-stable but moisture-sensitive owing to the P=S bond.
Table 3: Predicted Physicochemical Parameters
Future Research Priorities
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Synthetic Optimization: Develop scalable, atom-efficient routes.
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Coordination Studies: Screen for metal complex formation and catalytic activity.
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Thermal Analysis: Determine decomposition kinetics and phase behavior.
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